Methyl picolinimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

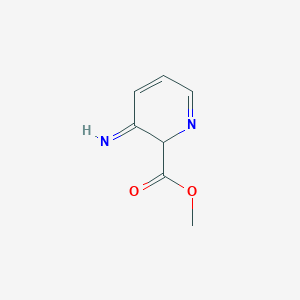

Methyl 3-imino-2H-pyridine-2-carboxylate is a heterocyclic compound that contains a pyridine ring with an imino group and a carboxylate ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl picolinimidate typically involves the reaction of 3-aminopyridine with methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-imino-2H-pyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The imino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The imino group can be reduced to form an amine derivative.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted esters or amides.

Applications De Recherche Scientifique

Proteomics Research

- Protein Modification : Methyl picolinimidate is used to label proteins, facilitating the study of protein structure and function.

- Case Study : In research involving horse liver alcohol dehydrogenase, this compound enhanced enzyme activity by up to 19-fold , modifying approximately 50 out of 60 amino groups within the enzyme .

Coordination Chemistry

- This compound forms stable complexes with metal ions, influencing enzyme behavior through metal-ligand interactions.

- Case Study : A study demonstrated that this compound could stabilize a high-nuclearity manganese cluster, affecting the catalytic properties of the complex .

- The compound exhibits significant biological activity by modifying enzymes and influencing their kinetics.

- Example : Studies on tobacco mosaic virus showed that this compound could selectively modify lysine residues, providing insights into protein accessibility and structure .

Summary of Findings

This compound has proven to be an essential reagent in various scientific fields:

- Biochemistry : Enhances enzyme activity and modifies protein structures.

- Coordination Chemistry : Forms stable metal complexes that influence biological activity.

- Research Tool : Valuable for studying protein interactions and modifications.

Mécanisme D'action

The mechanism of action of Methyl picolinimidate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The imino group can form hydrogen bonds or coordinate with metal ions, which can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 3-amino-2H-pyridine-2-carboxylate

- Methyl 3-hydroxy-2H-pyridine-2-carboxylate

- Methyl 3-nitro-2H-pyridine-2-carboxylate

Uniqueness

Methyl 3-imino-2H-pyridine-2-carboxylate is unique due to the presence of the imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The imino group can participate in unique interactions and reactions that are not possible with amino, hydroxy, or nitro groups.

Activité Biologique

Methyl picolinimidate (C₇H₈N₂O) is a heterocyclic organic compound that has garnered attention for its significant biological activity, particularly in the field of enzyme modulation. This article explores its synthesis, biochemical properties, and various applications, supported by data tables and research findings.

Synthesis of this compound

This compound can be synthesized through several methods, including:

- Reaction of Picolinic Acid with Methylamine : This method yields this compound as a product through a straightforward reaction mechanism.

- Cyclization of N-Methylpicolinamide : Another synthetic route involves cyclizing N-methylpicolinamide under controlled conditions.

- Methanolysis of 2-Cyanopyridine : This approach also produces O-methyl picolinimidate, demonstrating the versatility of the compound's synthesis pathways .

This compound has a molecular weight of approximately 136.15 g/mol. It is characterized by its unique reactivity due to the presence of a picolinimidate functional group. The compound exhibits solubility in various organic solvents, making it suitable for laboratory applications.

Enzyme Modulation

This compound is particularly noted for its ability to enhance enzyme activity. For example, it has been shown to activate horse liver alcohol dehydrogenase (HLADH) by up to 19-fold while modifying about 50 out of 60 amino groups within the enzyme. This modification occurs at pH levels conducive to enzyme activity (pH 8-9) and involves spectral and amino acid analysis to confirm the extent of modification .

The activation mechanism involves the selective modification of amino groups, which can lead to increased turnover rates and altered binding affinities for substrates and cofactors. Studies indicate that the modified enzyme retains its catalytic properties while exhibiting enhanced kinetic parameters:

| Parameter | Native Enzyme | Modified Enzyme |

|---|---|---|

| Michaelis Constant (Km) | Baseline | Increased |

| Turnover Number (kcat) | Baseline | Increased |

| Reaction Rate | Baseline | Higher Maximum Velocity |

This suggests that this compound may lower the activation energy required for enzyme-substrate complexes to dissociate, thereby increasing reaction rates .

Case Studies

- Horse Liver Alcohol Dehydrogenase : In studies involving HLADH, this compound showed that protecting groups such as NAD+ could alter the activation profile, indicating a complex interplay between substrate binding and enzyme modification .

- Lysozyme Modification : Research has demonstrated that this compound can introduce picolinimidinyl groups into lysozyme, affecting its enzymatic activity and stability, showcasing its potential utility in protein engineering .

Applications in Biochemical Research

This compound's ability to modify proteins and enzymes makes it a valuable reagent in various biochemical applications:

- Enzyme Kinetics Studies : It serves as a tool for investigating enzyme mechanisms and kinetics by selectively modifying active sites.

- Protein Interaction Studies : The compound aids in understanding protein interactions within cellular systems, providing insights into regulatory mechanisms.

- Drug Design : Its properties are explored in drug development contexts where modulation of enzyme activity is desired for therapeutic outcomes.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds featuring imidate or pyridine moieties. A comparative analysis highlights its unique reactivity profile:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl Acetimidate | Contains an acetyl group | Primarily used as a reagent for acylation reactions |

| Methyl Picolinate | Ester derivative of picolinic acid | Exhibits different biological activities |

| Ethyl Picolinimidate | Similar imidate structure with ethyl | Different reactivity profiles due to steric effects |

This compound stands out due to its specific ability to enhance enzyme activity significantly while selectively modifying amino groups .

Propriétés

IUPAC Name |

methyl 3-imino-2H-pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4,6,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYIJEKYLWQGBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=N)C=CC=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.